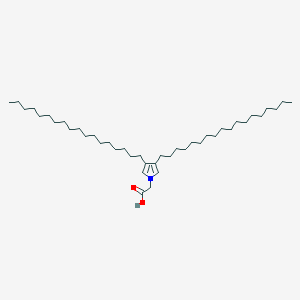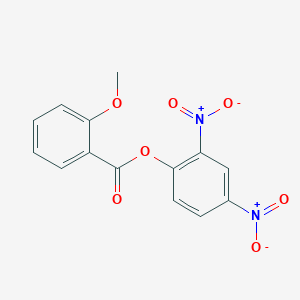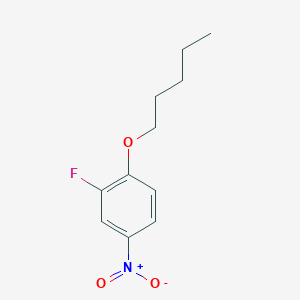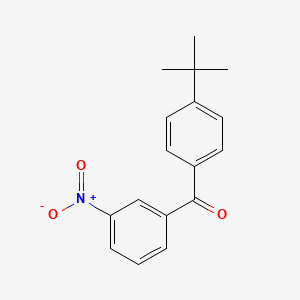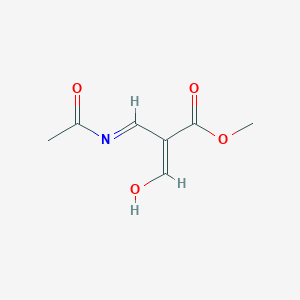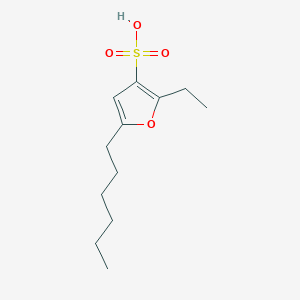![molecular formula C34H29N B14311480 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole CAS No. 112546-80-2](/img/structure/B14311480.png)
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole typically involves the condensation of appropriate carbazole derivatives with diphenylacetaldehyde. The reaction conditions often include the use of strong acids or bases as catalysts and solvents like methanol or dichloromethane . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development
Propriétés
Numéro CAS |
112546-80-2 |
|---|---|
Formule moléculaire |
C34H29N |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
11-butyl-5-(2,2-diphenylethenyl)benzo[a]carbazole |
InChI |
InChI=1S/C34H29N/c1-2-3-22-35-33-21-13-12-19-29(33)32-24-27(28-18-10-11-20-30(28)34(32)35)23-31(25-14-6-4-7-15-25)26-16-8-5-9-17-26/h4-21,23-24H,2-3,22H2,1H3 |
Clé InChI |
OYJDLKDGDSAJLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


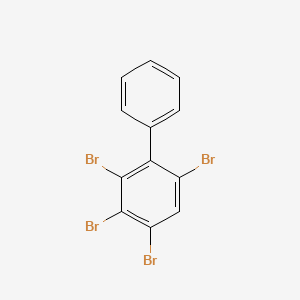
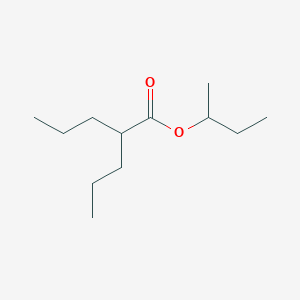
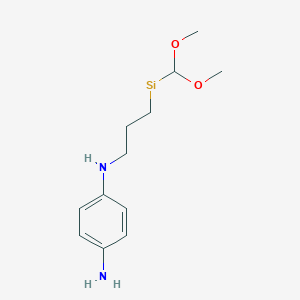
![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
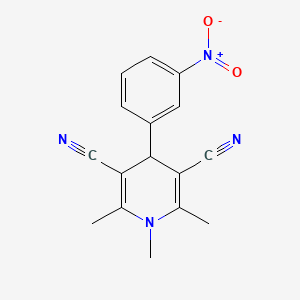
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)

